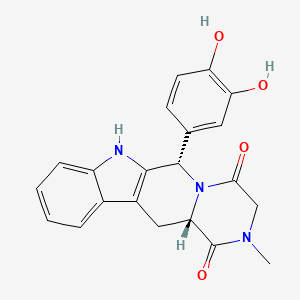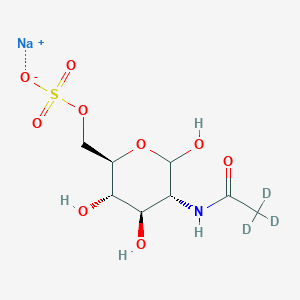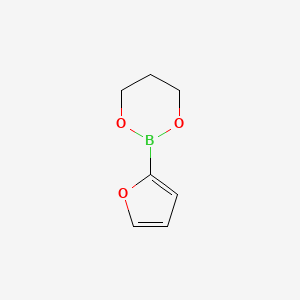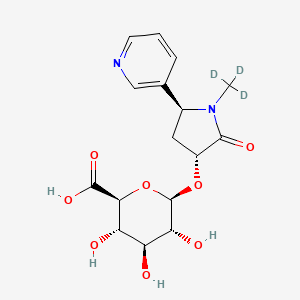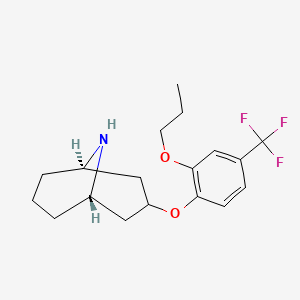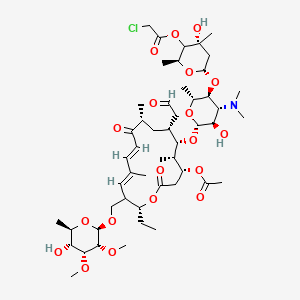
4'''-O-Chloroacetyl-tylosin 3-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Acetyl-4’'-O-chloroacetyltylosin is an acyl derivative of tylosin, a macrolide antibiotic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetyl-4’‘-O-chloroacetyltylosin involves selective acylation techniques. Starting from tylosin, the compound is synthesized by introducing acetyl and chloroacetyl groups at the 3-O and 4’'-O positions, respectively. This process typically involves the use of acetic anhydride and chloroacetyl chloride as acylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 3-O-Acetyl-4’'-O-chloroacetyltylosin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-O-Acetyl-4’'-O-chloroacetyltylosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The acetyl and chloroacetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of acylated compounds .
Applications De Recherche Scientifique
3-O-Acetyl-4’'-O-chloroacetyltylosin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.
Biology: Employed in studies involving macrolide antibiotics to understand their interactions with bacterial ribosomes.
Medicine: Investigated for its potential as an antibiotic with enhanced properties compared to tylosin.
Industry: Utilized in the production of veterinary antibiotics and as a model compound in pharmaceutical research
Mécanisme D'action
The mechanism of action of 3-O-Acetyl-4’'-O-chloroacetyltylosin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The acetyl and chloroacetyl groups enhance its binding affinity to the ribosomal subunits, leading to more effective inhibition of bacterial growth. This compound targets the 50S ribosomal subunit, preventing peptide chain elongation and exerting a bacteriostatic effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tylosin: The parent compound, used widely as a veterinary antibiotic.
Tylvalosin: Another acyl derivative of tylosin, known for its enhanced antibacterial activity.
3-O-Acetyl-4’'-O-isovaleryltylosin: A similar compound with isovaleryl groups instead of chloroacetyl groups.
Uniqueness
3-O-Acetyl-4’'-O-chloroacetyltylosin is unique due to the presence of both acetyl and chloroacetyl groups, which enhance its chemical stability and antibacterial properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C50H80ClNO19 |
|---|---|
Poids moléculaire |
1034.6 g/mol |
Nom IUPAC |
[(2S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C50H80ClNO19/c1-14-35-33(24-63-49-46(62-13)45(61-12)41(58)28(5)65-49)19-25(2)15-16-34(55)26(3)20-32(17-18-53)43(27(4)36(67-31(8)54)21-37(56)68-35)71-48-42(59)40(52(10)11)44(29(6)66-48)70-39-22-50(9,60)47(30(7)64-39)69-38(57)23-51/h15-16,18-19,26-30,32-33,35-36,39-49,58-60H,14,17,20-24H2,1-13H3/b16-15+,25-19+/t26-,27+,28-,29-,30+,32+,33?,35-,36-,39+,40-,41-,42-,43-,44-,45-,46-,47?,48+,49-,50-/m1/s1 |
Clé InChI |
CKIMCMPJDORURY-VKFDJLPISA-N |
SMILES isomérique |
CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@](C([C@@H](O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
SMILES canonique |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


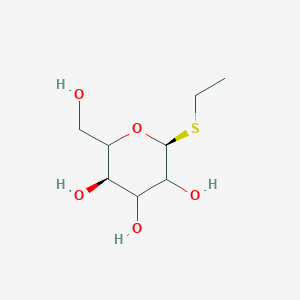

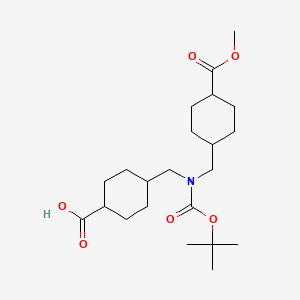
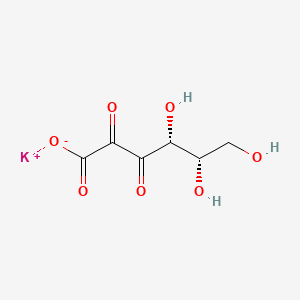
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
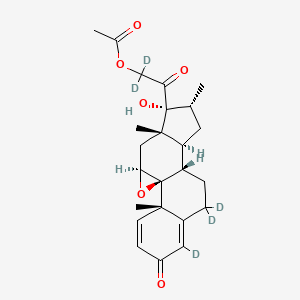
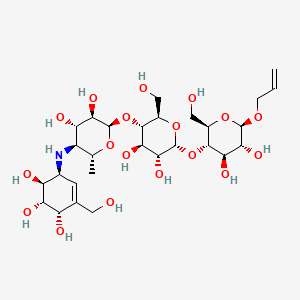
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
